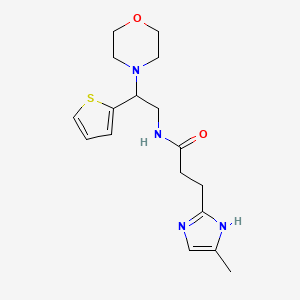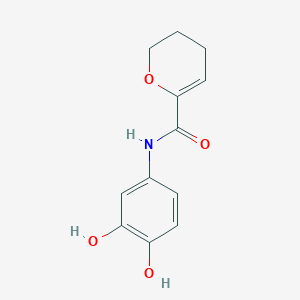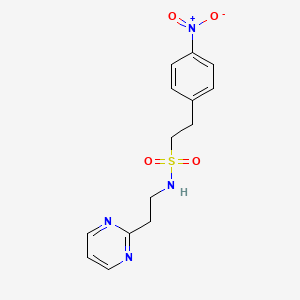
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide, also known as NPEES, is a sulfonamide compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various biological applications.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide involves its binding to the active site of carbonic anhydrase, inhibiting its activity. Carbonic anhydrase is involved in the regulation of pH and CO2 levels in the body, and its inhibition by this compound can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its inhibition of carbonic anhydrase activity, which can lead to a decrease in pH and an increase in CO2 levels in the body. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase activity and its fluorescent properties, which make it a useful tool for imaging biological systems. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
For the research on 2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide include its use as a tool for studying the role of carbonic anhydrase in various biological systems. It can also be used in the development of new therapies for cancer and other diseases. Further research is needed to determine the safety and efficacy of this compound in these applications.
Conclusion
In conclusion, this compound is a sulfonamide compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in various biological applications and further research is needed to determine its safety and efficacy.
Méthodes De Synthèse
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide can be synthesized using various methods, including the reaction of 2-(4-nitrophenyl)ethylamine with pyrimidine-2-ethylsulfonyl chloride in the presence of a base. The reaction is carried out in anhydrous conditions and the product is purified using column chromatography. Other methods include the reaction of 2-(4-nitrophenyl)ethylamine with pyrimidine-2-ethylsulfonyl azide or pyrimidine-2-ethylsulfonyl isocyanate.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide has been used in various scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. It has been used as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes. This compound has also been used as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-18(20)13-4-2-12(3-5-13)7-11-23(21,22)17-10-6-14-15-8-1-9-16-14/h1-5,8-9,17H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZECPYXXSPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCNS(=O)(=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-ethyl-2-methyl-5-(2-piperidin-2-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359008.png)
![5-[[4-(6-Methylpyridin-2-yl)triazol-1-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7359022.png)
![[1-(2-Hydroxypropyl)triazol-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7359028.png)
![2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7359034.png)

![2-[3-[2-(2,5-Dioxoimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7359044.png)
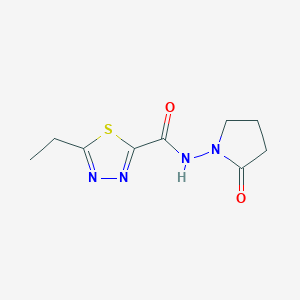
![Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)
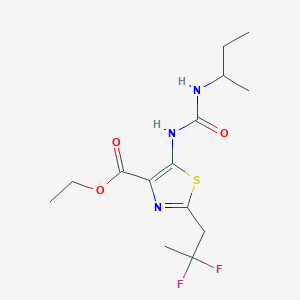
![tert-butyl (2S,4S)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B7359071.png)
![2-[2-[(3-acetyl-5-fluoro-2-hydroxyphenyl)methylamino]propan-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B7359092.png)
![Tert-butyl 3-[1-[(1-methylpiperidin-3-yl)methylamino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359095.png)
